REACTION_SMILES
|
[CH2:4]1[NH:5][CH:6]([C:14](=[O:15])[OH:16])[CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[CH3:17][C:18]([Cl:19])=[O:20].[CH3:21][C:22](=[O:23])[CH3:24].[ClH:3].[Na+:2].[OH-:1]>>[CH2:4]1[N:5]([C:18]([CH3:17])=[O:20])[CH:6]([C:14](=[O:15])[OH:16])[CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1Cc2ccccc2CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1Cc2ccccc2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |